1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
cyclopropyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)17-20-19-16(24-17)12-8-10-21(11-9-12)18(22)13-6-7-13/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHRBBKSGNGDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique structural properties may make it useful in the development of new materials with specific properties, such as conductivity or stability.
Biological Research: The compound may be used as a tool to study various biological processes and pathways, particularly those involving thiadiazole and piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
- Heterocyclic Core Variations: The thiadiazole ring in the target compound (vs. Nitrofuran (IIa) and nitroimidazole (IIc) substituents in anti-leishmanial compounds highlight the role of nitro groups in prodrug activation and redox cycling .
Substituent Effects :
- Methoxyphenyl : In the target compound, this group increases lipophilicity compared to nitro (IIa, IIc) or fluorophenyl () substituents, which may improve blood-brain barrier penetration.
- Cyclopropanecarbonyl : Present in the target and Compound 74, this moiety likely enhances metabolic stability compared to benzyl (Compound 4) or linear acyl groups .
- Bipiperidinyl groups (IIa) add steric bulk, possibly affecting target selectivity .
Research Findings and Implications
- Anti-leishmanial Activity : Compounds IIa and IIc demonstrated significant reduction in infection indices, attributed to nitro group-mediated oxidative stress in parasites . The target’s lack of a nitro group suggests divergent mechanisms.
- CNS Applications : The benzyl group in Compound 4 and methoxyphenyl in the target compound may facilitate CNS penetration, though the target’s cyclopropanecarbonyl group could further optimize pharmacokinetics .
- Synthetic Strategies : The target compound’s synthesis likely involves acylation of piperidine with cyclopropanecarbonyl chloride and nucleophilic substitution for thiadiazole attachment, analogous to methods in –5 .
Biological Activity
1-Cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including those with thiadiazole substitutions, exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can disrupt the plasma membrane integrity of fungal pathogens such as Candida auris, leading to cell death through apoptosis and cell cycle arrest .
Antitumor Activity
Piperidine derivatives have also been evaluated for their antitumor potential. In vitro studies suggest that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms often involve the activation of caspases and modulation of apoptotic pathways .
Apoptosis Induction
The compound appears to induce apoptosis in target cells through several pathways:
- Mitochondrial Pathway : Disruption of mitochondrial membrane potential leads to the release of cytochrome c and activation of caspases.
- Death Receptor Pathway : Engagement of death receptors on the cell surface can trigger downstream signaling cascades that culminate in apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at specific phases (e.g., S-phase), which further contributes to its antitumor effects .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
